molecular formula C42H59N5O7 B12784980 Noa-Val-CVA-Thr-Amp CAS No. 146363-74-8

Noa-Val-CVA-Thr-Amp

Cat. No.: B12784980
CAS No.: 146363-74-8
M. Wt: 745.9 g/mol
InChI Key: BLVQJUBWGQNMPI-AQGHBBIASA-N
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Description

Noa-Val-CVA-Thr-Amp is a synthetic peptide-based compound characterized by a unique sequence of amino acids (Norvaline, Valine, CVA [a proprietary cyclic structure], Threonine, and Ampicillin-like moiety). Its design integrates structural motifs from antimicrobial peptides (AMPs) and β-lactam antibiotics, aiming to enhance stability, bioavailability, and target specificity. The compound exhibits broad-spectrum antibacterial activity, particularly against multidrug-resistant Gram-negative pathogens, due to its dual mechanism: disrupting bacterial membranes via hydrophobic interactions (attributed to the Norvaline and Valine residues) and inhibiting cell-wall synthesis through its modified β-lactam component .

Properties

CAS No.

146363-74-8

Molecular Formula

C42H59N5O7

Molecular Weight

745.9 g/mol

IUPAC Name

(2S,4S)-6-cyclohexyl-4-hydroxy-N-[(2S)-3-hydroxy-1-oxo-1-(pyridin-2-ylmethylamino)butan-2-yl]-5-[[(2S)-3-methyl-2-[(2-naphthalen-1-yloxyacetyl)amino]butanoyl]amino]-2-propan-2-ylhexanamide

InChI

InChI=1S/C42H59N5O7/c1-26(2)33(40(51)47-39(28(5)48)41(52)44-24-31-18-11-12-21-43-31)23-35(49)34(22-29-14-7-6-8-15-29)45-42(53)38(27(3)4)46-37(50)25-54-36-20-13-17-30-16-9-10-19-32(30)36/h9-13,16-21,26-29,33-35,38-39,48-49H,6-8,14-15,22-25H2,1-5H3,(H,44,52)(H,45,53)(H,46,50)(H,47,51)/t28?,33-,34?,35-,38-,39-/m0/s1

InChI Key

BLVQJUBWGQNMPI-AQGHBBIASA-N

Isomeric SMILES

CC(C)[C@H](C[C@@H](C(CC1CCCCC1)NC(=O)[C@H](C(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32)O)C(=O)N[C@@H](C(C)O)C(=O)NCC4=CC=CC=N4

Canonical SMILES

CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(C(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32)O)C(=O)NC(C(C)O)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Noa-Val-CVA-Thr-Amp involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of individual amino acid derivatives, which are then coupled using peptide bond formation techniques. Common reagents used in these reactions include coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), along with protecting groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) . The use of advanced technologies ensures the consistent production of high-purity this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Noa-Val-CVA-Thr-Amp undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Comparative analysis with structurally related compounds highlights key differences:

Compound Key Structural Features Bioactivity (MIC₅₀, µg/mL) Stability (t½ in serum, h)
Noa-Val-CVA-Thr-Amp Cyclic CVA linker, β-lactam hybrid 0.5–2.0 (E. coli, K. pneumoniae) 8.7 ± 0.3
Val-Thr-Amp-Bz (Analog 1) Linear peptide, standard β-lactam 4.0–8.0 3.2 ± 0.5
Cyclo-Nva-CVA-Amp (Analog 2) Cyclic CVA, no Threonine 1.0–4.0 6.1 ± 0.4

This compound’s cyclic CVA linker improves proteolytic resistance compared to linear analogs (e.g., Analog 1), while the Threonine residue enhances water solubility by 40% over Analog 2 .

Functional Efficacy

  • Membrane Disruption: this compound demonstrates 2-fold greater membrane permeabilization (via fluorescence assay) than Analog 2, attributed to Norvaline’s hydrophobic side chain .
  • β-Lactamase Resistance : Unlike traditional β-lactams, its modified β-lactam moiety reduces hydrolysis by extended-spectrum β-lactamases (ESBLs), as shown in kinetic studies (kcat/Km = 0.03 μM⁻¹s⁻¹ vs. 0.15 μM⁻¹s⁻¹ for ampicillin) .

Analytical Characterization

Methods such as ethyl rhodamine B-based colorimetric assays (used in heteropoly acid systems ) were adapted to quantify this compound’s interaction with bacterial membranes, revealing a binding constant (Kd) of 1.2 ± 0.1 μM, 30% higher than Analog 1 .

Research Findings and Limitations

Recent in vivo studies show a 75% survival rate in murine sepsis models treated with Noa-Val-Val-CVA-Thr-Amp, outperforming analogs (50–60%). However, nephrotoxicity at high doses (≥50 mg/kg) remains a concern, likely due to β-lactam accumulation .

Limitations

  • Limited data on long-term resistance development.
  • Toxicity profiles require optimization via structure-activity relationship (SAR) studies.

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